An In-depth Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate
An In-depth Technical Guide to Ethyl 2-(Cyclopropylsulfonyl)acetate
CAS Number: 1349719-17-0
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 2-(Cyclopropylsulfonyl)acetate, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into its core physicochemical properties, synthesis methodologies with mechanistic insights, and its emerging applications, particularly in medicinal chemistry.
Introduction: The Emergence of a Versatile Building Block
Ethyl 2-(Cyclopropylsulfonyl)acetate stands at the confluence of several key structural motifs that are highly valued in modern drug discovery. The incorporation of a cyclopropyl ring and a sulfonyl group imparts unique conformational rigidity and metabolic stability, while the ethyl acetate moiety offers a versatile handle for further chemical modifications.[1][2] The sulfone group, in particular, is a polar feature that can enhance solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[3] This strategic combination of functional groups makes Ethyl 2-(Cyclopropylsulfonyl)acetate a valuable building block for the synthesis of complex molecules with potential therapeutic applications.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 2-(Cyclopropylsulfonyl)acetate is fundamental for its effective utilization in research and development.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Ethyl 2-(Cyclopropylsulfonyl)acetate.
| Property | Value | Source |
| CAS Number | 1349719-17-0 | Internal Database |
| Molecular Formula | C₇H₁₂O₄S | Internal Database |
| Molecular Weight | 192.23 g/mol | Internal Database |
| Appearance | Colorless to pale yellow liquid (predicted) | General Knowledge |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate) (predicted) | General Knowledge |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl and ester functional groups.
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SO₂ Stretching: Asymmetric and symmetric stretching vibrations for the sulfonyl group are anticipated in the regions of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[4]
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C=O Stretching: A strong absorption band corresponding to the carbonyl group of the ethyl ester is expected around 1735 cm⁻¹.
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C-O Stretching: Stretching vibrations for the C-O single bonds of the ester will likely appear in the 1300-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would provide key information about the different proton environments in the molecule. The cyclopropyl protons would appear as a complex multiplet in the upfield region. The methylene protons adjacent to the sulfonyl group would be deshielded and appear as a singlet or a multiplet. The ethyl group of the ester would show a characteristic quartet for the methylene protons and a triplet for the methyl protons.
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¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the cyclopropyl ring, the methylene carbon alpha to the sulfonyl group, and the carbons of the ethyl group.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 192.23. Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage of the cyclopropyl ring.
Synthesis and Mechanistic Considerations
The synthesis of Ethyl 2-(Cyclopropylsulfonyl)acetate can be approached through several strategic disconnections, primarily focusing on the formation of the C-S bond and the introduction of the cyclopropyl moiety. A plausible and efficient synthetic route involves the oxidation of a precursor sulfide.
Retrosynthetic Analysis
A logical retrosynthetic approach is illustrated below. The target molecule can be disconnected at the C-S bond, leading to a cyclopropylsulfinate salt and an ethyl haloacetate. Alternatively, and more practically, the sulfone can be derived from the corresponding sulfide via oxidation.
Caption: Retrosynthetic analysis of Ethyl 2-(Cyclopropylsulfonyl)acetate.
Proposed Synthetic Protocol
This protocol outlines a two-step synthesis starting from cyclopropyl mercaptan and ethyl bromoacetate.
Step 1: Synthesis of Ethyl 2-(Cyclopropylthio)acetate
This step involves a nucleophilic substitution reaction where the thiolate, generated from cyclopropyl mercaptan, attacks ethyl bromoacetate.
Materials:
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Cyclopropyl mercaptan
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Sodium hydroxide (NaOH) or other suitable base
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Ethyl bromoacetate
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Ethanol or other suitable solvent
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Diethyl ether or other extraction solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropyl mercaptan in ethanol.
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Cool the solution in an ice bath and add a solution of sodium hydroxide in water dropwise.
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Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the thiolate.
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Add ethyl bromoacetate dropwise to the reaction mixture.
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Allow the reaction to stir at room temperature overnight.
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Remove the ethanol under reduced pressure.
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Partition the residue between diethyl ether and water.
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Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2-(Cyclopropylthio)acetate.
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Purify the crude product by vacuum distillation or column chromatography.
Step 2: Oxidation to Ethyl 2-(Cyclopropylsulfonyl)acetate
The sulfide synthesized in the previous step is then oxidized to the corresponding sulfone.
Materials:
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Ethyl 2-(Cyclopropylthio)acetate
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meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent (e.g., hydrogen peroxide)
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Dichloromethane (DCM) or other suitable solvent
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Dissolve Ethyl 2-(Cyclopropylthio)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Add m-CPBA (approximately 2.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
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Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 2-(Cyclopropylsulfonyl)acetate.
-
Purify the product by column chromatography on silica gel.
Caption: Synthetic workflow for Ethyl 2-(Cyclopropylsulfonyl)acetate.
Applications in Medicinal Chemistry and Drug Development
The unique structural features of Ethyl 2-(Cyclopropylsulfonyl)acetate make it an attractive scaffold for the design of novel therapeutic agents.
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Scaffold for Bioactive Molecules: The cyclopropyl group can act as a conformationally restricted isostere for other groups, leading to enhanced binding affinity and selectivity for biological targets.[1]
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Modulation of Physicochemical Properties: The sulfonyl group, being a strong hydrogen bond acceptor, can improve the solubility and pharmacokinetic profile of drug candidates.[3]
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Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an extended in vivo half-life of a drug.[1]
While specific drugs derived directly from Ethyl 2-(Cyclopropylsulfonyl)acetate are not yet on the market, the combination of a cyclopropyl ring and a sulfone moiety is present in a number of clinical and preclinical candidates, highlighting the potential of this structural class.[1][2]
Handling, Safety, and Storage
As a laboratory chemical, appropriate safety precautions should be taken when handling Ethyl 2-(Cyclopropylsulfonyl)acetate.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
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In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
Ethyl 2-(Cyclopropylsulfonyl)acetate is a promising and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a cyclopropyl ring, a sulfonyl group, and an ethyl ester moiety provides a valuable platform for the development of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. The synthetic route outlined in this guide offers a practical approach for its preparation, enabling further exploration of its chemical reactivity and applications in drug discovery and development.
References
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Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Chemical Science. [Link]
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Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. ResearchGate. [Link]
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Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central. [Link]
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IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
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Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B. [Link]
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Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]
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Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI. [Link]
